molecular formula C9H11Cl2N B13286389 2,3-dichloro-N-isopropylaniline

2,3-dichloro-N-isopropylaniline

Cat. No.: B13286389
M. Wt: 204.09 g/mol
InChI Key: PIWWPRNWBCCBDH-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-isopropylaniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and an isopropyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N-isopropylaniline can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroaniline with isopropyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in high-pressure reactors to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aniline compounds .

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

2,3-Dichloro-N-isopropylaniline can be compared with other dichloroaniline derivatives:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the isopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2,3-dichloro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3

InChI Key

PIWWPRNWBCCBDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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